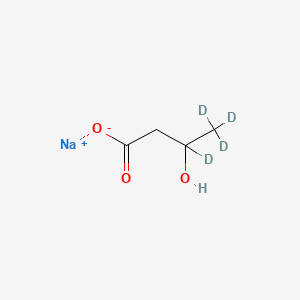

rac 3-Hydroxybutyric Acid-d4 Sodium Salt

Descripción general

Descripción

rac 3-Hydroxybutyric Acid-d4 Sodium Salt: is a deuterium-labeled analogue of 3-Hydroxybutyric Acid. This compound is often used in scientific research due to its stable isotope labeling, which allows for detailed metabolic studies. It is a key intermediate in the biosynthesis and metabolism of fatty acids and exists widely in biological systems .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of rac 3-Hydroxybutyric Acid-d4 Sodium Salt typically involves the deuteration of 3-Hydroxybutyric Acid. The process includes the introduction of deuterium atoms into the molecular structure, which can be achieved through various chemical reactions. One common method involves the use of deuterated reagents in the presence of a catalyst to replace hydrogen atoms with deuterium.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using deuterated water or other deuterated compounds as starting materials. The reaction conditions are optimized to ensure high yield and purity of the final product. The process is carefully controlled to maintain the integrity of the deuterium labeling.

Análisis De Reacciones Químicas

Types of Reactions

rac 3-Hydroxybutyric Acid-d4 Sodium Salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form acetoacetate.

Reduction: It can be reduced to form butyrate.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed

Oxidation: Acetoacetate

Reduction: Butyrate

Substitution: Various substituted derivatives depending on the reagent used

Aplicaciones Científicas De Investigación

rac 3-Hydroxybutyric Acid-d4 Sodium Salt is widely used in scientific research, including:

Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Biology: Employed in metabolic studies to trace the pathways of fatty acid metabolism.

Medicine: Investigated for its potential therapeutic effects in conditions like epilepsy and neurodegenerative diseases.

Industry: Used in the production of biodegradable polymers and other industrial applications.

Mecanismo De Acción

The compound exerts its effects by participating in metabolic pathways involving fatty acid synthesis and degradation. It acts as an inhibitor of histone deacetylases (HDACs), which play a role in gene expression regulation. The molecular targets include enzymes involved in the metabolism of ketone bodies and fatty acids .

Comparación Con Compuestos Similares

Similar Compounds

- 3-Hydroxybutyric Acid

- Sodium 3-Hydroxybutyrate

- DL-β-Hydroxybutyric Acid Sodium Salt

Uniqueness

rac 3-Hydroxybutyric Acid-d4 Sodium Salt is unique due to its deuterium labeling, which provides distinct advantages in metabolic studies. The presence of deuterium atoms allows for precise tracking and analysis of metabolic pathways, making it a valuable tool in research .

Actividad Biológica

Rac 3-Hydroxybutyric Acid-d4 Sodium Salt (rac-3-HBA-d4) is a deuterated form of 3-hydroxybutyric acid, a ketone body produced during periods of fasting or carbohydrate restriction. This compound serves as an alternative energy source for various tissues, including the brain and muscles. Its unique isotopic labeling allows for precise tracking of metabolic pathways, making it a valuable tool in metabolic research and clinical studies.

- Molecular Formula : C₄H₇NaO₃

- Molecular Weight : 130.11 g/mol

- CAS Number : 1219804-68-8

- Purity : >95%

- Storage Conditions : -20°C

Rac-3-HBA-d4 functions primarily as a stable isotope tracer in metabolic studies. By incorporating deuterium atoms into its structure, researchers can track the metabolism and fate of 3-hydroxybutyric acid in biological systems. This capability is particularly useful for studying:

- Ketone Body Metabolism : Understanding how ketones are utilized during energy deficits.

- Neuroprotective Effects : Investigating the potential benefits of ketones in neurological disorders such as epilepsy and Alzheimer's disease.

- Metabolic Pathways : Analyzing how rac-3-HBA-d4 interacts with enzymes and transporters involved in energy metabolism.

Energy Metabolism

Rac-3-HBA-d4 plays a critical role in energy metabolism by providing an alternative substrate during glucose shortages. It has been shown to enhance insulin sensitivity and improve glucose metabolism, suggesting potential applications in managing type 2 diabetes.

Neuroprotective Effects

Studies indicate that ketone bodies may exert neuroprotective effects. For instance, rac-3-HBA-d4 can be used to evaluate the uptake and utilization of ketones by brain cells, providing insights into their role in neurological health .

Clinical Research

In clinical settings, rac-3-HBA-d4 is utilized to study its effects on various health conditions:

- Weight Management : Research has explored the efficacy of ketone supplements, including rac-3-HBA-d4, for weight loss and athletic performance enhancement.

- Neurological Disorders : Its potential benefits in conditions like epilepsy and neurodegenerative diseases are under investigation.

Study on Ketone Supplementation

A recent study examined the effects of ketone supplementation on cognitive performance in individuals with mild cognitive impairment. Participants who received rac-3-HBA-d4 showed significant improvements in memory recall compared to those who did not receive the supplement .

Metabolite Tracking in Cancer Research

Another study utilized rac-3-HBA-d4 to explore its role as a metabolite predictor for breast and colorectal cancer risk. The research highlighted its utility in understanding metabolic changes associated with cancer progression .

Comparative Analysis with Related Compounds

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| 3-Hydroxybutyric Acid | Same backbone (C₄) | Non-deuterated form; widely studied for metabolism |

| Acetoacetate | Ketone body | Precursor to 3-Hydroxybutyric Acid |

| Beta-Hydroxybutyrate | Structural isomer | Often used interchangeably; different isotopic labeling |

| D-3-Hydroxybutyrate | Optical isomer | Specific enantiomer with distinct metabolic effects |

Propiedades

IUPAC Name |

sodium;3,4,4,4-tetradeuterio-3-hydroxybutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O3.Na/c1-3(5)2-4(6)7;/h3,5H,2H2,1H3,(H,6,7);/q;+1/p-1/i1D3,3D; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBPUSGBJDWCHKC-GRONTCIHSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)[O-])O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(CC(=O)[O-])O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40857737 | |

| Record name | Sodium 3-hydroxy(3,4,4,4-~2~H_4_)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40857737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219804-68-8 | |

| Record name | Sodium 3-hydroxy(3,4,4,4-~2~H_4_)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40857737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.